molecular formula C27H27N3O5 B2933476 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 932469-52-8

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2933476
M. Wt: 473.529
InChI Key: GYCPVZSNMSWDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, demonstrating decreases in viral load and an increase in survival rates in virus-infected mice. This research illustrates the potential of quinoline derivatives in developing treatments for viral infections and their neuroprotective properties (Ghosh et al., 2008).

Structural Studies and Fluorescence Properties

The structural aspects of two amide-containing isoquinoline derivatives were studied, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds also demonstrated enhanced fluorescence emission upon forming host–guest complexes, indicating their utility in materials science and fluorescence-based applications (Karmakar et al., 2007).

Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines and their derivatives were synthesized and evaluated for cytostatic activity in vitro against various cancer cell lines. Some of these compounds showed significant inhibition of cell proliferation, underscoring their potential as antitumor agents (Ambros et al., 1988).

Synthesis and Molecular Docking Studies

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad spectrum antitumor activity, with some being more potent than the positive control, indicating their promise in cancer therapy. Molecular docking studies further elucidated their mechanism of action, particularly through inhibition of specific kinases (Al-Suwaidan et al., 2016).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information.


Future Directions

The use of such compounds is typically in the field of scientific research, particularly in the development of new pharmaceuticals and materials. However, without specific studies or papers on this compound, it’s difficult to predict its future applications.


properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-33-22-11-9-18-13-19(16-28-20-7-5-4-6-8-20)27(32)30(23(18)15-22)17-26(31)29-21-10-12-24(34-2)25(14-21)35-3/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCPVZSNMSWDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)CNC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.